molecular formula C29H35Cl2N3Ru B13822458 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium

Cat. No.: B13822458
M. Wt: 597.6 g/mol
InChI Key: TUHBQGUMJPQNAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene, also known as IMes, is a nucleophilic N-heterocyclic carbene (NHC) ligand. This compound is widely used in organometallic chemistry due to its strong electron-donating properties and stability. It is particularly valuable in catalysis and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene can be synthesized through the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with a base such as potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent the highly reactive carbene from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the synthesis of 1,3-bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene undergoes various types of reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Typically involve transition metals such as rhodium, ruthenium, and palladium.

    Substitution Reactions: Often use aryl chlorides or aryl triflates and arylboronic acids.

    Oxidation and Reduction Reactions: Utilize reagents like hydrogen gas or boronate esters.

Major Products Formed

Scientific Research Applications

1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Investigated for its potential in enzyme mimetics and bioinorganic chemistry.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of fine chemicals and polymers

Mechanism of Action

The mechanism by which 1,3-bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene exerts its effects involves its strong electron-donating properties. As a nucleophilic carbene, it forms stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include metal centers in coordination complexes, and the pathways involved often relate to electron transfer and bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene is unique due to its balance of steric and electronic properties, making it highly effective in catalysis. Its trimethylphenyl groups provide both stability and reactivity, distinguishing it from other NHC ligands .

Properties

Molecular Formula

C29H35Cl2N3Ru

Molecular Weight

597.6 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium

InChI

InChI=1S/C21H26N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-12H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q;;;;+2/p-2

InChI Key

TUHBQGUMJPQNAC-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CCCC3=CC=CC=N3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.